Methyl 4-(bromomethyl)-2,6-dimethylbenzoate
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Overview
Description
Methyl 4-(bromomethyl)-2,6-dimethylbenzoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a bromomethyl group and two methyl groups at the 2 and 6 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(bromomethyl)-2,6-dimethylbenzoate can be synthesized through several methods. One common route involves the bromination of methyl 2,6-dimethylbenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs in a solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Scientific Research Applications
Methyl 4-(bromomethyl)-2,6-dimethylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential anti-HIV agents and aldose reductase inhibitors.
Materials Science: The compound is utilized in the design and synthesis of dendritic polymers, cage compounds, and fullerenes.
Organic Synthesis: It serves as a building block for the preparation of various complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 4-(bromomethyl)-2,6-dimethylbenzoate involves its reactivity at the benzylic position. The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reaction proceeds through an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ion .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar to methyl 4-(bromomethyl)-2,6-dimethylbenzoate but lacks the additional methyl groups at the 2 and 6 positions.
Methyl 4-bromobenzoate: Contains a bromine atom directly attached to the benzene ring instead of a bromomethyl group.
Methyl 2,6-dimethylbenzoate: Lacks the bromomethyl group and has only the methyl groups at the 2 and 6 positions.
Uniqueness
This compound is unique due to the presence of both the bromomethyl group and the two methyl groups at the 2 and 6 positions. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific synthetic applications .
Properties
CAS No. |
113899-80-2 |
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Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
methyl 4-(bromomethyl)-2,6-dimethylbenzoate |
InChI |
InChI=1S/C11H13BrO2/c1-7-4-9(6-12)5-8(2)10(7)11(13)14-3/h4-5H,6H2,1-3H3 |
InChI Key |
VOKUTGBFLOIDFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)CBr |
Origin of Product |
United States |
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